N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

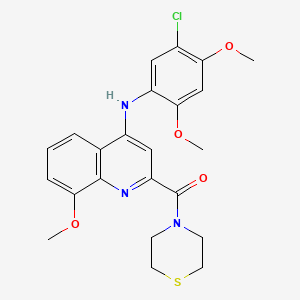

The compound N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a multi-substituted aromatic core. Key structural features include:

- Quinoline backbone: A bicyclic structure with nitrogen at position 1.

- Substituents:

- Position 2: Thiomorpholine-4-carbonyl group, introducing a sulfur-containing heterocycle linked via a carbonyl moiety.

- Position 4: Aniline group substituted with 5-chloro-2,4-dimethoxyphenyl, providing halogen and electron-donating methoxy groups.

- Position 8: Methoxy group, enhancing electron density and influencing lipophilicity.

Properties

IUPAC Name |

[4-(5-chloro-2,4-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4S/c1-29-19-6-4-5-14-16(25-17-11-15(24)20(30-2)13-21(17)31-3)12-18(26-22(14)19)23(28)27-7-9-32-10-8-27/h4-6,11-13H,7-10H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHLYAFUXWZIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiomorpholine ring, and the addition of methoxy and chloro groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the Thiomorpholine Ring: This step often involves nucleophilic substitution reactions.

Addition of Methoxy and Chloro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

Signal Transduction Pathways: The compound could affect intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of Quinoline Derivatives and Their Activities

Key Observations:

- Antibacterial Activity : Electron-withdrawing groups (e.g., chloro, fluoro) on the aniline moiety enhance antibacterial potency, as seen in compound 7 (). The target compound’s 5-chloro-2,4-dimethoxyphenyl group may similarly improve microbial targeting .

- Anticancer Potential: Trimethoxy substitutions (e.g., 5,6,7-trimethoxy in ) improve cytotoxicity, likely due to enhanced DNA intercalation. The target compound’s 8-methoxy and thiomorpholine groups may modulate topoisomerase inhibition, a common anticancer mechanism .

Key Observations:

- Ether and Amide Linkages: Mitsunobu reactions () and reductive amination () are reliable for introducing alkoxy and amine groups, respectively. The target compound’s thiomorpholine-4-carbonyl group may require thiomorpholine acylation, a step sensitive to oxidation .

- Yield Challenges : Bulky substituents (e.g., thiomorpholine) often reduce yields due to steric hindrance. For example, compound 7 in achieved 61.5% yield despite moderate steric bulk .

Structural Insights from Crystallography

highlights the role of substituent positioning in molecular packing and interactions:

- 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine () adopts a planar conformation, facilitating π-π stacking in crystal lattices. The target compound’s 8-methoxy group may induce steric clashes, altering binding modes .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with significant potential in medicinal chemistry, particularly as an antitumor and antimicrobial agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a quinoline core with multiple substituents that enhance its biological activity. The structure can be summarized as follows:

| Component | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H25ClN2O3S |

| Molecular Weight | 420.96 g/mol |

| CAS Number | (Pending assignment) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- DNA Intercalation : The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes associated with cancer cell proliferation and survival.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways involved in tumor growth and inflammation.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of quinoline derivatives. For instance:

- In vitro Studies : The compound was tested against various human cancer cell lines, showing significant cytotoxicity. It exhibited an IC50 value comparable to established chemotherapeutic agents like cisplatin, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : In vitro assays revealed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives is essential:

| Compound | Activity Type | IC50/Effectiveness | Notes |

|---|---|---|---|

| Chloroquine | Antimalarial | Effective | Known for treating malaria |

| Quinacrine | Antimalarial | Moderate | Similar core structure |

| Cisplatin | Antitumor | IC50 ~ 10 µM | Standard chemotherapy drug |

| N-(5-chloro-2-methoxyphenyl) | Antibacterial | MIC ~ 10 µg/ml | Demonstrates broad-spectrum activity |

Case Studies and Research Findings

- Study on Antitumor Efficacy : A recent research article evaluated several quinoline derivatives for their cytotoxic effects on cancer cell lines. The study found that this compound exhibited superior potency compared to many analogs .

- Antimicrobial Properties Investigation : Another study focused on the antimicrobial properties of this compound against Gram-positive bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential for development into a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.